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Introduction: Interleukin-31 (IL-31) is a pleiotropic cytokine belonging to the IL-6 family,
primarily produced by activated T helper 2 (Th2) cells.[1] It plays a significant role in the
pathogenesis of inflammatory and allergic diseases, particularly those with a pruritic component
like atopic dermatitis.[2] IL-31 exerts its effects by signaling through a heterodimeric receptor
complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta
(OSMRp).[1] This interaction triggers downstream signaling cascades, including the JAK/STAT,
PI3K/AKT, and MAPK pathways, leading to the modulation of various cellular responses in
immune and non-immune cells such as keratinocytes and epithelial cells.[3][4] These
application notes provide a comprehensive guide to the recommended working concentrations
of recombinant human IL-31 (rhiL-31) in cell culture, along with detailed protocols for relevant
assays.

Data Presentation: Recommended Working
Concentrations of rhiL-31

The optimal working concentration of rhiL-31 is highly dependent on the cell type, the specific
biological endpoint being measured, and the duration of the treatment. The following table
summarizes effective concentrations reported in various studies and by manufacturers. It is
always recommended to perform a dose-response experiment to determine the optimal
concentration for your specific experimental setup.
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Cell Type

Effective
Assay Concentration

Range

Notes

U-87 MG (human

glioblastoma)

STAT3 Activation 5-25 ng/mL

5 ng/mL can
effectively induce
STAT3 activation.
Detectable activation
can be seen at< 25

ng/mL.

BEAS-2B (human

bronchial epithelial)

CCL2/MCP-1

) EDso <5 ng/mL
Secretion

The half-maximal
effective concentration
(EDso) for stimulating
the secretion of the
chemokine CCL2 is

less than 5 ng/mL.

Human Primary

Keratinocytes (HPKSs)

STAT3
Phosphorylation,

] ] 10 - 100 ng/mL
Chemokine Secretion

(CCL2)

IL-31 receptor
expression can be
upregulated by pre-
treatment with TLR-2
ligands (e.qg.,
Pam3Cys) or IFN-y,
enhancing the cellular

response to IL-31.

Human Bronchial
Epithelial Cells

Cytokine and
Chemokine Release
(EGF, VEGF, CCL2)

50 ng/mL

Significant release of
various factors was
observed at this
concentration after 18

hours of stimulation.

Human Monocytes

and Macrophages

Pro-inflammatory Not specified, but

Cytokine Secretion functional effects

(IL-1B, IL-6) observed after

receptor upregulation.

IL-31RA expression is
significantly
upregulated by
staphylococcal
exotoxins, leading to

enhanced pro-
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inflammatory

responses to IL-31.

Experimental Protocols
Preparation of Recombinant Human IL-31 Stock Solution

Recombinant IL-31 is typically supplied as a lyophilized powder.
Materials:

e Lyophilized rhiIL-31

 Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
e Bovine Serum Albumin (BSA) solution (optional, for long-term stability)

Procedure:

Briefly centrifuge the vial of lyophilized rhlL-31 before opening to ensure the powder is at the
bottom.

o Reconstitute the protein in sterile water or PBS to a stock concentration of 0.1-1.0 mg/mL.
For example, if you have 10 ug of protein, add 100 pL of sterile water to get a 0.1 mg/mL
(100 pg/mL) stock solution.

o Gently pipette the solution up and down to mix. Avoid vortexing.
o For short-term storage (up to one week), the stock solution can be kept at 2-8°C.

e For long-term storage, it is recommended to further dilute the stock solution with a buffer
containing a carrier protein (e.g., 0.1% BSA) to prevent adsorption to the vial surface. Aliquot
the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw

cycles.

Protocol for IL-31-Induced STAT3 Phosphorylation in U-
87 MG Cells
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This protocol describes how to assess the activation of the STAT3 signaling pathway in
response to IL-31 stimulation by Western blotting.

Materials:

U-87 MG cells

e Complete cell culture medium (e.g., DMEM with 10% FBS)

o Serum-free medium

 rhlL-31 stock solution

e PBS

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

e HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

o Cell Culture: Plate U-87 MG cells in 6-well plates and grow to 70-80% confluency.

e Serum Starvation: The day before stimulation, replace the complete medium with serum-free
medium and incubate for at least 6 hours or overnight. This reduces basal signaling activity.
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 |L-31 Stimulation: Prepare working dilutions of rhIL-31 in serum-free medium. A typical dose-
response could include 0, 1, 5, 10, 25, and 50 ng/mL. Aspirate the medium from the cells
and add the IL-31-containing medium. Incubate for 10-15 minutes at 37°C.

o Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and
wash the cells once with ice-cold PBS. Add 100-150 pL of ice-cold lysis buffer to each well
and scrape the cells.

o Protein Quantification: Transfer the lysates to microcentrifuge tubes, incubate on ice for 30
minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet
cellular debris. Transfer the supernatant to a new tube and determine the protein
concentration using a BCA assay.

» Western Blotting: a. Normalize the protein samples to the same concentration with lysis
buffer and sample loading buffer. Boil the samples for 5-10 minutes. b. Load equal amounts
of protein (e.g., 20-30 ug) per lane on an SDS-PAGE gel and perform electrophoresis. c.
Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking
buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-
phospho-STAT3 antibody overnight at 4°C. f. Wash the membrane with TBST and then
incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g.
Wash the membrane again and detect the signal using a chemiluminescent substrate and an
imaging system. h. To confirm equal protein loading, strip the membrane and re-probe with
an anti-total-STAT3 antibody.

Protocol for IL-31-Induced Chemokine (CCL2) Secretion
Assay

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of
CCL2 secreted by BEAS-2B cells into the culture medium following IL-31 stimulation.

Materials:
o BEAS-2B cells
o Complete cell culture medium

e rhlL-31 stock solution
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e Human CCL2/MCP-1 ELISA kit

o 96-well cell culture plates

e Microplate reader

Procedure:

Cell Plating: Seed BEAS-2B cells in a 96-well plate at a density that will result in a confluent
monolayer on the day of the experiment.

IL-31 Stimulation: When cells are confluent, aspirate the medium and replace it with fresh
medium containing various concentrations of rhiL-31 (e.g., 0, 0.1, 1, 5, 10, 50 ng/mL).

Incubation: Incubate the plate at 37°C in a CO:z incubator for a specified period (e.g., 18-24
hours) to allow for chemokine production and secretion.

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g)
for 5 minutes to pellet any detached cells. Carefully collect the culture supernatants without
disturbing the cell layer.

ELISA: Perform the CCL2 ELISA on the collected supernatants according to the
manufacturer's instructions. This typically involves: a. Adding standards and samples to the
antibody-coated microplate. b. Incubating to allow CCL2 to bind. c. Washing the plate and
adding a biotinylated detection antibody. d. Incubating and washing again, followed by the
addition of streptavidin-HRP. e. A final incubation and wash, followed by the addition of a
substrate solution (e.g., TMB). f. Stopping the reaction and measuring the absorbance at 450
nm using a microplate reader.

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use
this curve to calculate the concentration of CCL2 in each of your samples.

Mandatory Visualizations
IL-31 Signaling Pathway

Caption: IL-31 binds its receptor, activating JAK/STAT, PI3K/AKT, and MAPK pathways.
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Experimental Workflow for IL-31 Stimulation and
Analysis
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(e.g., CCL2) (e.g., p-STAT3)

Click to download full resolution via product page

Caption: General workflow for cell stimulation with IL-31 and subsequent analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3340318?utm_src=pdf-body-img
https://www.benchchem.com/product/b3340318?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3340318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

References

1. Interleukin 31 - Wikipedia [en.wikipedia.org]

2. IL-31 human recombinant, expressed in E. coli, 298% (SDS-PAGE), 298% (HPLC),
suitable for cell culture [sigmaaldrich.com]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Interleukin-31 (IL-
31) in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3340318#recommended-working-concentration-of-iii-
31-c-in-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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